molecular formula C20H18O6 B055479 Carbethoxy propionyldithranol CAS No. 116293-88-0

Carbethoxy propionyldithranol

Cat. No.: B055479
CAS No.: 116293-88-0
M. Wt: 354.4 g/mol
InChI Key: NPVYNFQZZZKDEI-UHFFFAOYSA-N
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Description

Carbethoxy propionyldithranol is a synthetic organic compound characterized by two carbethoxy (ethoxycarbonyl) groups attached to a dithranol (1,8-dihydroxy-9-anthrone) backbone. This structure confers unique chemical and biological properties, particularly in pharmaceutical and synthetic chemistry applications. The carbethoxy groups enhance lipophilicity and metabolic stability, as demonstrated by studies showing selective hydrolysis of one carbethoxy group by carboxylesterases in vivo (rat models), yielding the α-mono-carboxyamide metabolite . Its synthesis often involves protecting alcohol moieties with chloroformate derivatives, as seen in pyrrolidine-based intermediates, achieving high yields (e.g., 96% in prolinol protection) . The compound’s resistance to complete hydrolysis by carboxylesterases—unlike malaoxon, which acts as both a substrate and inhibitor of the enzyme—highlights its tailored enzymatic interactions .

Properties

CAS No.

116293-88-0

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 4-(4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate

InChI

InChI=1S/C20H18O6/c1-2-26-16(24)10-9-15(23)17-11-5-3-7-13(21)18(11)20(25)19-12(17)6-4-8-14(19)22/h3-8,17,21-22H,2,9-10H2,1H3

InChI Key

NPVYNFQZZZKDEI-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O

Canonical SMILES

CCOC(=O)CCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O

Other CAS No.

116293-88-0

Synonyms

eta-carbethoxypropionyldithranol
carbethoxy propionyldithranol

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electrophilic sites in carbethoxy propionyldithranol enable nucleophilic attacks by amines or alcohols, leading to substitution products. For example:

  • Reaction with primary amines :
    R NH2+Carbethoxy propionyldithranolR NH CO propionyldithranol +EtOH\text{R NH}_2+\text{this compound}\rightarrow \text{R NH CO propionyldithranol }+\text{EtOH}

  • Reaction with alcohols :
    ROH+Carbethoxy propionyldithranolRO CO propionyldithranol +EtOH\text{ROH}+\text{this compound}\rightarrow \text{RO CO propionyldithranol }+\text{EtOH}

Key Conditions :

  • Polar aprotic solvents (e.g., DMF, ACN).

  • Catalytic base (e.g., DMAP) for deprotonation .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives6:

  • Base-catalyzed hydrolysis :
    Carbethoxy propionyldithranol+NaOHCarboxy propionyldithranol+EtOH\text{this compound}+\text{NaOH}\rightarrow \text{Carboxy propionyldithranol}+\text{EtOH}

  • Acid-catalyzed hydrolysis :
    Carbethoxy propionyldithranol+H3O+Carboxy propionyldithranol+EtOH\text{this compound}+\text{H}_3\text{O}^+\rightarrow \text{Carboxy propionyldithranol}+\text{EtOH}

Mechanistic Pathway :

  • Nucleophilic attack by water/hydroxide on the carbonyl carbon.

  • Formation of a tetrahedral intermediate.

  • Cleavage of the ester bond .

Formation of Heterocyclic Derivatives

This compound reacts with hydrazines to form pyridazinone derivatives :

Reaction ComponentConditionsProduct YieldReference
PhenylhydrazineEthanol, 15 days, RT85%
2-Amino-3-carbethoxy thiopheneReflux (5 hrs)87%

Mechanism :

  • Nucleophilic attack by hydrazine on the carbonyl group.

  • Cyclization via elimination of water or ethanol .

Halogenation and Thio-derivative Formation

Treatment with POCl₃ facilitates chlorination at reactive sites, enabling further functionalization :

  • Chlorination :
    Carbethoxy propionyldithranol+POCl3Chloro pyridazine derivative\text{this compound}+\text{POCl}_3\rightarrow \text{Chloro pyridazine derivative}

  • Thio-derivative synthesis :
    Chloro derivative+NaSHThio analogue\text{Chloro derivative}+\text{NaSH}\rightarrow \text{Thio analogue}

Key Observations :

  • Chlorinated intermediates exhibit enhanced electrophilicity, enabling coupling with thiophenes .

Elimination Reactions

Under high-temperature or basic conditions, elimination reactions yield unsaturated products:

  • Dehydration :
    Carbethoxy propionyldithranolΔ,baseAlkene derivative+H2O\text{this compound}\xrightarrow{\Delta,\text{base}}\text{Alkene derivative}+\text{H}_2\text{O}

Mechanistic Pathway :

  • Deprotonation at β-hydrogen.

  • Concerted elimination of water and formation of a double bond .

Oxidative Reactions

Exposure to strong oxidizing agents (e.g., KMnO₄, CrO₃) oxidizes hydroxyl or ketone groups:

  • Ketone oxidation :
    Carbethoxy propionyldithranolKMnO4Dicarboxylic acid derivative\text{this compound}\xrightarrow{\text{KMnO}_4}\text{Dicarboxylic acid derivative}

Evidence :

  • IR spectra show loss of carbonyl peaks (1,680 cm⁻¹) and emergence of broad O-H stretches (3,200 cm⁻¹) .

Mechanistic Insights

  • Nucleophilic acyl substitution dominates ester reactivity6.

  • Quinone methide intermediates form during decarboxylation, facilitating C–C bond cleavage .

  • Steric effects influence regioselectivity in heterocyclization .

Comparison with Similar Compounds

Table 1: Key Properties of Carbethoxy Propionyldithranol and Analogues

Compound Key Substituents Metabolic Stability Enzymatic Interactions Biological Activity
This compound Two carbethoxy groups, dithranol core Partial hydrolysis (mono-carboxyamide metabolite) Substrate for carboxylesterase (no inhibition) Potential anti-inflammatory/antibiotic applications
Cliradon® Propionyl group, hydroxy-phenyl High stability (no carbethoxy) Not carboxylesterase-dependent Opioid-like analgesic effects
5-Carbethoxy pyrrole derivatives Carbethoxy groups on pyrrole ring Variable hydrolysis (e.g., bromomethyl intermediates) Susceptible to nucleophilic substitution Precursors for porphyrin synthesis
Carbethoxy Malathion Carbethoxy-O,S-dimethyl groups Rapid hydrolysis to malaoxon Carboxylesterase substrate/inhibitor Insecticide
Compound 7 (Crassifolins) Carboxylic acid (replaces carbethoxy) Increased polarity Enhanced solubility for anti-inflammatory activity Anti-angiogenesis

Mechanistic and Metabolic Differences

  • Enzymatic Hydrolysis: this compound undergoes partial hydrolysis by carboxylesterases, retaining one carbethoxy group, whereas Carbethoxy Malathion is fully hydrolyzed to malaoxon, a potent acetylcholinesterase inhibitor . This partial hydrolysis contrasts with dimethoate, whose carboxyamide bonds resist enzymatic cleavage entirely .
  • Electronic Effects : The electron-withdrawing carbethoxy groups stabilize carbocation intermediates in reactions, as seen in dihydroanthracene derivatives, but also reduce reactivity compared to compounds with electron-donating groups (e.g., methyl or hydroxy substituents) .
  • Biological Specificity: Unlike Cliradon®, which replaces carbethoxy with a propionyl group for opioid receptor binding, this compound’s dithranol core likely directs its activity toward redox-mediated pathways (e.g., anti-inflammatory or antibiotic effects) .

Q & A

Basic Research Questions

Q. How can the carbethoxy group in Carbethoxy propionyldithranol be synthesized and characterized in laboratory settings?

  • Methodological Answer : The carbethoxy (ethoxycarbonyl) group is typically introduced via esterification or Grignard reactions. For example, ethyl chloroformate can react with Grignard reagents under controlled conditions to avoid undesired side reactions with the carbethoxy group . Characterization involves nuclear magnetic resonance (NMR) spectroscopy to identify the ethoxycarbonyl proton signals (δ ~1.2–1.4 ppm for CH3 and δ ~4.1–4.3 ppm for CH2 in ethyl esters) and infrared (IR) spectroscopy for carbonyl stretching (~1740 cm⁻¹) . Mass spectrometry further confirms molecular weight.

Q. What role does the carbethoxy group play in the biological activity of this compound?

  • Methodological Answer : The carbethoxy group enhances lipophilicity, influencing membrane permeability and target binding. For instance, in antiviral studies, analogs with carbethoxy substitutions at specific positions (e.g., C-2 in indole derivatives) showed improved EC50 values (e.g., 0.22 nM for HIV-1 inhibition) compared to unsubstituted counterparts . Use comparative assays (e.g., cell-based antiviral activity tests) to quantify this effect.

Q. How can researchers resolve discrepancies in reported reactivity of carbethoxy-containing compounds?

  • Methodological Answer : Contradictions in reactivity (e.g., hydrolysis rates or cycloaddition kinetics) may arise from steric or electronic effects. For example, carbethoxy groups at C-6 in cycloaddition substrates reduce reaction rates due to steric hindrance and electronic withdrawal, as shown in Table III of kinetic studies . Replicate experiments under standardized conditions (solvent, temperature, catalyst) and use computational modeling (e.g., DFT) to assess orbital interactions.

Advanced Research Questions

Q. What experimental strategies optimize the stability of this compound in biological systems?

  • Methodological Answer : Stability challenges (e.g., hydrolysis) require structural tuning. Studies on proteins modified with carbethoxy groups suggest that burying the substituent in hydrophobic regions slows hydrolysis . For this compound, introduce steric hindrance (e.g., bulky adjacent groups) or use prodrug strategies. Monitor stability via high-performance liquid chromatography (HPLC) under physiological pH and temperature.

Q. How does the carbethoxy group influence the reaction mechanism in Rh(I)-catalyzed cycloadditions?

  • Methodological Answer : In Rh(I)-catalyzed [2+2+2+1] cycloadditions, carbethoxy groups direct regioselectivity by stabilizing transition states through electron-withdrawing effects. For example, tetra(carbethoxy) substrates yield fused tropone systems with >90% yield under optimized conditions (e.g., 10% EtOAc/hexanes) . Use kinetic isotope effects (KIEs) and X-ray crystallography to map mechanistic pathways.

Q. How can structure-activity relationship (SAR) studies elucidate the necessity of the carbethoxy group for antiviral efficacy?

  • Methodological Answer : Synthesize analogs with substitutions (e.g., carboxylic acid, methyl ester) at the carbethoxy position and compare activity. For example, replacing carbethoxy with a carboxylic acid in clerodane diterpenoids reduced anti-inflammatory activity, highlighting the group’s role in binding affinity . Employ dose-response assays (e.g., EC50/CC50 ratios) and molecular docking to validate SAR hypotheses.

Q. What analytical techniques resolve conflicting data on carbethoxy group contributions to thermodynamic parameters?

  • Methodological Answer : Discrepancies in thermodynamic data (e.g., ΔH‡ values) may stem from competing reaction pathways. Use isothermal titration calorimetry (ITC) to measure enthalpy changes and variable-temperature NMR to assess equilibrium shifts. For instance, carbethoxy-substituted dipoles exhibit lower Keq values due to strengthened C1-C5 bonds, altering pre-equilibrium states .

Key Considerations for Experimental Design

  • Control Groups : Always include unsubstituted analogs or parent compounds to isolate carbethoxy-specific effects.
  • Data Validation : Use orthogonal techniques (e.g., NMR + HPLC) to confirm compound integrity in biological assays.
  • Ethical Compliance : For in vivo studies, adhere to protocols for human/animal subject research, including informed consent and IRB approvals .

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